molecular formula C13H18N2O3 B7838833 (2S)-6-azaniumyl-2-benzamidohexanoate

(2S)-6-azaniumyl-2-benzamidohexanoate

Cat. No.: B7838833
M. Wt: 250.29 g/mol
InChI Key: IYHOIXNPULYXFO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-azaniumyl-2-benzamidohexanoate is a chemically modified lysine derivative where the alpha-amino group is benzoylated. This modification is characteristic of a peptide-like compound and is structurally analogous to intermediates used in the synthesis of complex peptidomimetics, such as azapeptides . Azapeptides are a class of peptidomimetics in which one or more of the amino acid residues are substituted by a semicarbazide, replacing the alpha-carbon with a nitrogen atom . This substitution imposes conformational restrictions that can reinforce specific secondary structures, such as beta-turn conformations, and enhance metabolic stability, making such compounds valuable tools for biomedical research . The primary research value of this benzoylated lysine derivative lies in its potential application as a building block or intermediate in the synthesis of more complex peptidomimetic structures. These structures are widely explored as receptor ligands, enzyme inhibitors, and for probing biological mechanisms . The compound is provided as a high-purity material suitable for research purposes in medicinal chemistry and chemical biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

(2S)-6-azaniumyl-2-benzamidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-9-5-4-8-11(13(17)18)15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHOIXNPULYXFO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCC[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Hydrolysis for Stereoselective Synthesis

Enzymatic methods leverage proteases or peptidases to achieve stereocontrol during hydrolysis. Patent describes the use of subtilisin-like enzymes to hydrolyze precursor peptides under mild conditions (pH 7–9, 25–40°C), yielding (2S)-6-azaniumyl-2-benzamidohexanoate with >95% enantiomeric excess (ee) . For instance, a benzamidohexanoate ester intermediate undergoes enzymatic cleavage at the amide bond, selectively releasing the (S)-configured product.

The reaction milieu typically includes ammonium buffers to stabilize the azanium group, with yields reaching 78–82% after 12–24 hours . Post-hydrolysis purification employs ion-exchange chromatography, exploiting the compound’s cationic nature at neutral pH. Elution with gradients of sodium chloride (0.1–0.5 M) isolates the target compound in >98% purity .

Alkoxycarbonyl-Protected Intermediate Route

Patent outlines a stepwise synthesis via alkoxycarbonyl-protected lysine derivatives. The process begins with L-lysine hydrochloride, which is N<sup>6</sup>-protected using benzylchloroformate (Cbz-Cl) under alkaline conditions (pH 10.5, 20°C) :

L-Lysine+Cbz-ClNaOHN6-Cbz-L-lysine\text{L-Lysine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{N}^6\text{-Cbz-L-lysine}

Subsequent benzoylation at the α-amino group introduces the benzamido moiety. Reaction with benzoyl chloride in dichloromethane (DCM), catalyzed by N,N-diisopropylethylamine (DIPEA), affords the protected intermediate . Final deprotection of the N<sup>6</sup>-Cbz group via hydrogenolysis (H<sub>2</sub>, Pd/C) yields the target compound.

Table 1: Key Parameters for Alkoxycarbonyl Route

ParameterValue
Protection Yield89%
Benzoylation ConditionsDCM, DIPEA, 0°C, 2 h
Deprotection Catalyst10% Pd/C, H<sub>2</sub> (1 atm)
Overall Yield65–70%

Solid-Phase Peptide Synthesis (SPPS)

Patent highlights SPPS using Fmoc-protected lysine resins. The Fmoc group is cleaved with piperidine (20% in DMF), and benzoyl chloride is coupled via HBTU/HOBt activation . After sequential deprotection and coupling, the peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the product, yielding this compound.

Critical Considerations:

  • Resin Type: Wang resin (loading: 0.8 mmol/g)

  • Coupling Efficiency: >99% per step (monitored by Kaiser test)

  • Final Purity: 92–95% after reverse-phase HPLC

Solution-Phase Coupling with Chiral Auxiliaries

A hybrid approach in Patent employs chiral auxiliaries to enforce the (S)-configuration. (2S)-6-Nitro-2-benzamidohexanoic acid is reduced using hydrogenation (Raney Ni, 50 psi H<sub>2</sub>), converting the nitro group to an ammonium moiety . This method avoids enzymatic resolution but requires stringent control over reduction conditions to prevent racemization.

Table 2: Reduction Conditions and Outcomes

ConditionSpecification
CatalystRaney Nickel (5% w/w)
Pressure50 psi H<sub>2</sub>
Temperature25°C
Racemization<2%

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Purity (%)StereocontrolScalability
Enzymatic Hydrolysis78–82 >98 HighModerate
Alkoxycarbonyl Route65–70 95 ModerateHigh
SPPS60–65 92–95 HighLow (mg scale)
Chiral Auxiliary70–75 90 HighModerate

Enzymatic hydrolysis excels in stereoselectivity but faces scalability challenges due to enzyme costs. The alkoxycarbonyl route, while scalable, requires multi-step protection/deprotection. SPPS is ideal for small-scale, high-purity applications but is cost-prohibitive for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-azaniumyl-2-benzamidohexanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are typically characterized using advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Scientific Research Applications

(2S)-6-azaniumyl-2-benzamidohexanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S)-6-azaniumyl-2-benzamidohexanoate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the context and application. Detailed studies on the mechanism of action of this compound are available in scientific literature .

Comparison with Similar Compounds

Key Compounds:

(2R,6S)-Dibenzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)heptanedioate (Compound 9) Features benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups. Heptanedioate backbone with 2R,6S stereochemistry. Lacks the azanium group, instead retaining neutral amine-protecting groups.

(2S,6R)-Dibenzyl 2-((R)-4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-(benzyloxy)-5-oxopentanamido)-6-(benzyloxycarbonylamino)heptanedioate (Compound 11) Incorporates Fmoc and Cbz protecting groups. Extended pentanamido side chain with additional ester functionalities.

Benzathine Benzylpenicillin

  • Contains a benzamido group but within a β-lactam antibiotic scaffold.
  • Complex bicyclic structure with a thiazolidine ring and N,N'-dibenzylethylenediamine counterion.

Methyl Benzoate (CAS 93-58-3) Simple aliphatic benzoate ester lacking amino or azanium groups.

Physicochemical Properties

Compound Key Functional Groups Solubility Profile Stability Considerations
(2S)-6-azaniumyl-2-benzamidohexanoate Azanium, benzamido, carboxylate High water solubility (polar) Sensitive to pH changes
Compound 9 Cbz, Boc, ester Lipophilic (organic solvents) Requires acidic deprotection
Benzathine Benzylpenicillin β-lactam, benzamido, ammonium salt Low water solubility (prolonged release) Degrades in acidic environments
Methyl Benzoate Ester Hydrophobic Stable under neutral conditions

The azanium group in this compound enhances its polarity compared to protected analogs like Compound 9, which rely on lipophilic protecting groups for synthetic stability. In contrast, methyl benzoate lacks ionic character, rendering it unsuitable for biological applications requiring aqueous solubility .

Q & A

Q. How can spectral ambiguities in NMR characterization be resolved?

  • Answer :
  • 2D NMR (HSQC, HMBC) : Assign overlapping proton signals in crowded regions (e.g., δ 1.5–2.5 ppm for hexanoate chains) .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotameric conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.